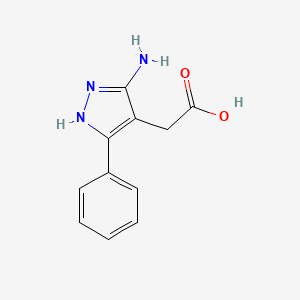![molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes two nitro groups and a fused diimidazo-pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the nitration of a precursor compound. One common method involves the nitration of 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,6-diamino-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives, potentially including nitroso or nitro derivatives.
Applications De Recherche Scientifique
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its nitro groups.
Mécanisme D'action
The mechanism of action of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-dimethyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Similar structure but with methyl groups instead of nitro groups.
1,6-dibenzoyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Contains benzoyl groups instead of nitro groups.
Uniqueness
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in high-energy materials. The nitro groups also contribute to its biological activity, making it a compound of interest in medicinal chemistry and antimicrobial research.
Propriétés
Formule moléculaire |
C8H2N6O6 |
|---|---|
Poids moléculaire |
278.14 g/mol |
Nom IUPAC |
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H2N6O6/c15-7-4-6(14(19)20)10-2-12(4)8(16)3-5(13(17)18)9-1-11(3)7/h1-2H |
Clé InChI |
ZOQYALHHEQSHQA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)




![2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8559505.png)

![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)





